molecular formula C10H10FN3O B1445070 2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1249410-88-5

2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B1445070
CAS No.: 1249410-88-5
M. Wt: 207.2 g/mol
InChI Key: ZNEDKFKQFAUWFL-UHFFFAOYSA-N
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Description

2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a fluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with the triazole ring in the presence of a palladium catalyst.

    Formation of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a reduction reaction, typically using sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of dihydrotriazoles

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The ethan-1-ol moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)ethanol: Similar structure but lacks the triazole ring.

    2-fluorophenylmethylcarbinol: Similar structure but lacks the triazole ring.

    1-(2,6-dichloro-3-fluorophenyl)ethanol: Contains additional chlorine atoms and lacks the triazole ring.

Uniqueness

2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the triazole ring enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEDKFKQFAUWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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